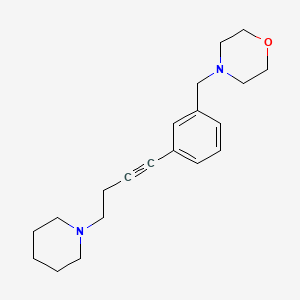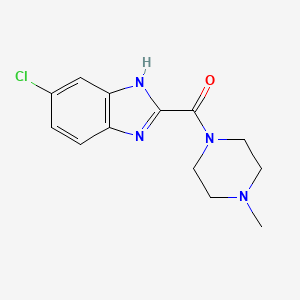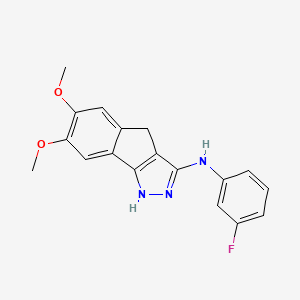
ヘマチン
概要
説明
Hematin, also known as ferriheme, hematosin, hydroxyhemin, oxyheme, phenodin, or oxyhemochromogen, is a dark bluish or brownish pigment containing iron in the ferric state. It is obtained by the oxidation of heme, a component of hemoglobin in red blood cells. Hematin plays a crucial role in various biological processes, including the synthesis of globin and the inhibition of porphyrin synthesis .
科学的研究の応用
Hematin has a wide range of scientific research applications:
Chemistry: Hematin is used as a catalyst in the synthesis of organic compounds and in various chemical reactions.
Biology: Hematin is an integral component of hemoglobin and other hemoproteins, playing a vital role in oxygen transport and storage.
Medicine: Hematin is used in the treatment of porphyrias, a group of disorders caused by abnormalities in the synthesis of heme.
Industry: Hematin is utilized in biochemical assays and experiments, contributing to advancements in biotechnological techniques and understanding
作用機序
Hematin exerts its effects through several mechanisms:
Inhibition of Porphyrin Synthesis: Hematin inhibits the synthesis of porphyrin by repressing the synthesis of delta-aminolevulinic acid synthase (ALAS1), a key enzyme in the porphyrin synthesis pathway.
Stimulation of Globin Synthesis: Hematin stimulates the synthesis of globin, an essential component of hemoglobin.
Electron Transfer Reactions: Hematin participates in electron transfer reactions, making it vital in various enzymatic processes
Safety and Hazards
生化学分析
Biochemical Properties
Hematin inhibits the synthesis of porphyrin by repressing ALAS1 synthesis . It also stimulates the synthesis of globin . Hematin is a component of cytochromes and peroxidases . It interacts with these enzymes and proteins, playing a vital role in various biochemical reactions.
Cellular Effects
Hematin and its derivatives have been shown to induce dose-dependent red blood cell (RBC) spherization and hemolysis . Hematin at nanomolar concentrations increased calcium levels in RBCs . Both compounds triggered acute phosphatidylserine exposure on the membrane surface, reversible after 60 minutes of incubation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Hematin’s molecular mechanism involves its interaction with various biomolecules. For instance, in the protoheme, the iron atom replaces the two hydrogen atoms carried by two of the four nitrogen atoms but is linked with the four nitrogen atoms by coordination . Hematin also progressively inactivates thrombin .
Temporal Effects in Laboratory Settings
The effects of Hematin can change over time in laboratory settings. For example, Hematin at 1 µM led to a decrease of calcein positive events count . These changes include the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
Hematin is involved in the metabolic pathway of heme breakdown. It inhibits the synthesis of porphyrin (by repressing ALAS1 synthesis), and stimulates the synthesis of globin . It is a component of cytochromes and peroxidases .
準備方法
Synthetic Routes and Reaction Conditions
Hematin is typically derived from heme, which is extracted from hemoglobin in red blood cells. The conversion of heme to hematin involves the oxidation of the iron atom within the heme group from the ferrous (Fe2+) to the ferric (Fe3+) state. This process is often facilitated by chemical oxidants .
Industrial Production Methods
The industrial production of hematin involves several steps:
Extraction of Heme: Heme is extracted from sources like red blood cells through cell lysis and separation from other cellular components.
Chemical Oxidation: The extracted heme is subjected to oxidation using an oxidizing agent, converting the iron ion from its ferrous to ferric state, thus transforming heme into hematin.
Purification and Characterization: The resultant hematin is purified through techniques like chromatography or crystallization to remove impurities.
化学反応の分析
Types of Reactions
Hematin undergoes various chemical reactions, including:
Oxidation: Hematin can be further oxidized, affecting its reactivity and interaction with other molecules.
Reduction: Hematin can be reduced back to heme under certain conditions.
Substitution: Hematin can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the conversion of heme to hematin include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents like sodium dithionite can be used to convert hematin back to heme.
Ligands: Various ligands, such as hydroxide ions, can coordinate with the iron center in hematin.
Major Products Formed
The major products formed from these reactions include different forms of heme and hematin derivatives, depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
Hemin: Hemin is an oxidized form of heme, similar to hematin, but with a chloride ligand instead of a hydroxide ligand.
Protoporphyrin IX: Protoporphyrin IX is a precursor to heme and hematin, containing an iron ion coordinated in the center of a porphyrin ring.
Cytochromes: Cytochromes are hemoproteins involved in electron transport and energy production, containing heme groups similar to hematin
Uniqueness of Hematin
Hematin is unique due to its ability to inhibit porphyrin synthesis and stimulate globin synthesis, making it a valuable compound in the treatment of porphyrias. Its role in electron transfer reactions and its use as a catalyst in chemical reactions further highlight its significance in various scientific fields .
特性
| { "Design of the Synthesis Pathway": "Hematin can be synthesized through a multistep process that involves the reaction of porphyrin with iron(III) chloride. The synthesis pathway involves the oxidation of porphyrin to porphyrinogen, followed by the addition of iron(III) chloride to form the hematin complex.", "Starting Materials": [ "Porphyrin", "Iron(III) chloride", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Oxidation of porphyrin to porphyrinogen using acetic acid and hydrogen peroxide", "Step 2: Addition of iron(III) chloride to porphyrinogen to form the hematin complex", "Step 3: Isolation of the hematin complex by filtration", "Step 4: Washing of the hematin complex with sodium hydroxide solution to remove impurities", "Step 5: Drying of the hematin complex and recrystallization from methanol" ] } | |
CAS番号 |
15489-90-4 |
分子式 |
C34H33FeN4O5 |
分子量 |
633.5 g/mol |
IUPAC名 |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+);hydroxide |
InChI |
InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+3;/p-3 |
InChIキー |
BMUDPLZKKRQECS-UHFFFAOYSA-K |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2] |
正規SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[OH-].[Fe+3] |
外観 |
Solid powder |
その他のCAS番号 |
15489-90-4 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Alkaline Hematin D 575 Alkaline Hematin D-575 Chloride, Ferriheme Chloride, Ferriprotoporphyrin IX Chlorohemin Ferrihaem Ferriheme Chloride Ferriprotoporphyrin Ferriprotoporphyrin IX Ferriprotoporphyrin IX Chloride Hematin Hematin D-575, Alkaline Hemin Panhematin Protohemin Protohemin IX |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hematin contribute to malaria parasite survival?
A1: Malaria parasites digest hemoglobin, releasing potentially toxic free heme [, , ]. To detoxify this heme, parasites convert it into an insoluble crystalline pigment called hemozoin, which is chemically identical to β-hematin [, ].
Q2: How do antimalarial drugs like chloroquine target hematin?
A2: Chloroquine and other quinoline antimalarials are believed to inhibit the crystallization of hematin into hemozoin [, ]. This inhibition leads to a buildup of toxic free heme within the parasite, ultimately causing its death []. Recent research suggests that chloroquine achieves this by binding to specific growth sites on hematin crystals, effectively arresting their growth [].
Q3: Does the interaction between chloroquine and hematin involve specific structural changes?
A3: Yes, Raman difference spectroscopy studies reveal that chloroquine binds to the monomeric form of hematin []. This binding leads to a shift in specific Raman peaks, indicating a change in the hematin molecule's electron density and core size. This interaction is further supported by density functional theory (DFT) calculations [].
Q4: What role do lipids play in hematin crystallization within the parasite?
A4: While the exact mechanism is still debated, evidence suggests that the lipid-rich environment within the parasite's digestive vacuole plays a crucial role in hematin crystallization []. Studies using biomimetic systems mimicking this lipid subphase demonstrate faster hematin crystal growth rates compared to aqueous solutions, indicating the importance of lipids in this process [, ].
Q5: What is the molecular formula and weight of hematin?
A5: Hematin, also known as ferric protoporphyrin IX hydroxide (Fe(III)PPIX-OH), has the molecular formula C34H32ClFeN4O4 and a molecular weight of 651.94 g/mol.
Q6: How is hematin characterized spectroscopically?
A6: Hematin exhibits distinct spectral characteristics, allowing for its identification and quantification. Techniques like UV-Vis-NIR [], Infrared (IR) [], and Resonance Raman spectroscopy [] are frequently employed to analyze hematin's structural properties and interactions with other molecules.
Q7: How stable is hematin under different conditions?
A7: Hematin stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents [, ]. For instance, hematin can degrade in aqueous solutions over time, leading to the formation of byproducts with anticoagulant properties [].
Q8: How does the stability of hematin impact its therapeutic use?
A8: The stability of hematin is crucial for its therapeutic application, particularly in the treatment of acute intermittent porphyria. Degradation products of hematin can induce a coagulopathy characterized by thrombocytopenia and prolonged clotting times [, ].
Q9: Are there strategies to enhance hematin stability?
A9: Yes, different formulations of hematin have been developed to improve its stability and minimize adverse effects. For instance, heme arginate, a more stable formulation compared to sorbitol-stabilized hematin, exhibits minimal effects on coagulation [].
Q10: Does hematin possess any catalytic activity?
A10: Yes, hematin exhibits peroxidase-like activity and can catalyze the oxidation of various substrates in the presence of hydrogen peroxide []. This property makes hematin a potential substitute for horseradish peroxidase in certain applications, such as hydrogen peroxide determinations [].
Q11: Are there examples of hematin being used as a catalyst in other applications?
A11: Hematin immobilized on modified chitosan has been explored as a cost-effective alternative to horseradish peroxidase in the decolorization of industrial dyes []. This approach utilizes hematin's catalytic activity for environmental remediation purposes.
Q12: How is computational chemistry employed in hematin research?
A12: Computational methods, like DFT calculations, aid in understanding the interactions of hematin with other molecules, such as antimalarial drugs []. These calculations can predict binding affinities and provide insights into the structural basis of these interactions.
Q13: How does the structure of a compound influence its ability to inhibit β-hematin formation?
A13: Studies have shown that while binding to hematin is important, the ability of a compound to inhibit β-hematin formation is not solely dependent on its binding affinity []. Redox properties, specifically the ability to donate electrons to iron(III)-containing targets like hematin, appear to play a crucial role in inhibiting β-hematin formation [, ].
Q14: Are there specific structural features that contribute to enhanced antimalarial activity?
A14: Research on 9-anilinoacridines, another class of antimalarial compounds, reveals that specific substitutions on the acridine ring can significantly impact their ability to inhibit β-hematin formation []. For instance, 3,6-dichloro substitution coupled with an electron-donating group in the anilino position enhances this inhibition, suggesting a structure-activity relationship.
Q15: What is known about the pharmacokinetics of hematin?
A15: The pharmacokinetic properties of hematin have been studied in various animal models and humans. Research indicates that intravenously administered hematin rapidly disappears from circulation []. While information on specific ADME parameters might be limited in the provided research, studies suggest that hematin can influence the pharmacokinetics of other drugs, highlighting the importance of considering potential drug interactions.
Q16: What are the effects of hematin administration in patients with congenital erythropoietic porphyria?
A16: Intravenous hematin administration in patients with congenital erythropoietic porphyria, a genetic disorder affecting heme biosynthesis, leads to a negative feedback mechanism []. This feedback represses porphyrin biosynthesis in erythrocyte precursors within the bone marrow, resulting in a marked decline in porphyrin levels in urine, plasma, and erythrocytes [].
Q17: How do malaria parasites develop resistance to chloroquine?
A17: While chloroquine targets hematin, resistance mechanisms often involve alterations in the parasite's ability to accumulate the drug within the digestive vacuole, rather than changes in hematin itself []. This altered drug accumulation effectively reduces chloroquine's access to hematin, diminishing its efficacy.
Q18: What are the potential adverse effects associated with hematin therapy?
A18: Hematin, particularly in its less stable formulations, can induce a coagulopathy characterized by thrombocytopenia, prolonged clotting times, and platelet aggregation []. This effect is attributed to the interaction of degraded hematin with various components of the hemostatic system, including platelets, coagulation factors, and endothelial cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



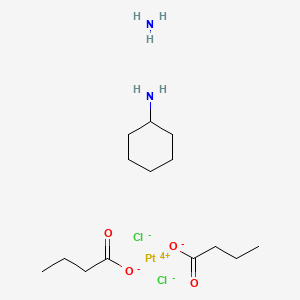
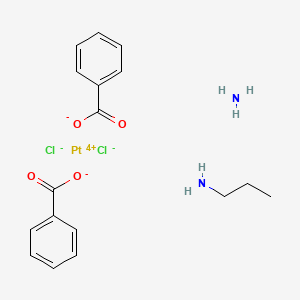
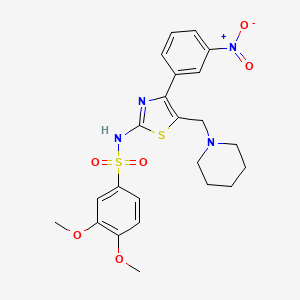


![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)
![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)
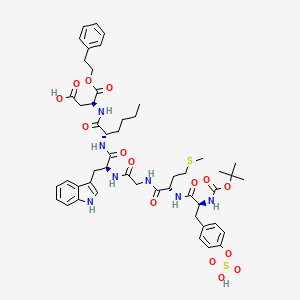
![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)
